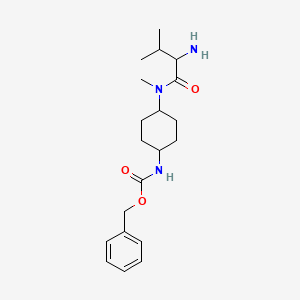![molecular formula C17H15ClN2O3 B14773391 3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14773391.png)
3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one is a complex organic compound that features a unique azetidinone ring structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde and 2,3-dihydrobenzo[b][1,4]dioxin. The key steps in the synthesis may involve:
Formation of the azetidinone ring: This can be achieved through a cyclization reaction involving an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the amino group: This step may involve nucleophilic substitution reactions using reagents such as ammonia or amines.
Functionalization of the aromatic rings: This can be done through electrophilic aromatic substitution reactions using reagents like chlorinating agents or nitrating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the azetidinone ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.
Biological Research: It can be used as a probe to study various biological pathways and mechanisms.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile
- 3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile
Uniqueness
3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one is unique due to its azetidinone ring structure, which is not commonly found in many other compounds. This unique structure may confer specific biological activities and properties that are not present in similar compounds.
Eigenschaften
Molekularformel |
C17H15ClN2O3 |
|---|---|
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
3-amino-4-(2-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidin-2-one |
InChI |
InChI=1S/C17H15ClN2O3/c18-12-4-2-1-3-11(12)16-15(19)17(21)20(16)10-5-6-13-14(9-10)23-8-7-22-13/h1-6,9,15-16H,7-8,19H2 |
InChI-Schlüssel |
DJYCJPQFAIWNAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(C(C3=O)N)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl (3aR)-3a-(hydroxymethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14773337.png)



![Methyl 4-amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773364.png)
![2-[(Naphthalen-1-yl)methoxy]propanedinitrile](/img/structure/B14773370.png)
![5-hydroxy-2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14773378.png)


